[(Anthracen-9-yl)methyl](propan-2-yl)amine
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Overview
Description
(Anthracen-9-yl)methylamine is an organic compound with the molecular formula C18H19N It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a propan-2-ylamine group attached to the anthracene moiety
Mechanism of Action
Target of Action
A related compound, a chiral ligand n - (anthracen-9-ylmethyl)-1- (pyridin-2-yl)- n - (pyridin-2-ylmethyl)ethanamine (appe), has been synthesized and used as a dna photocleavage agent . This suggests that (anthracen-9-yl)methylamine may also interact with DNA or related targets.
Mode of Action
The related compound appe has been shown to perform dna photocleavage . This suggests that (anthracen-9-yl)methylamine may also interact with DNA, possibly causing breaks or modifications when exposed to light.
Pharmacokinetics
The compound’s molecular weight is 28582 , which is within the range generally favorable for oral bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methylamine typically involves the reaction of anthracene-9-carbaldehyde with isopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine product. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for (Anthracen-9-yl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding anthracene derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(Anthracen-9-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Similar in structure but with a methoxyphenyl group instead of the propan-2-ylamine group.
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Features an isoxazole ring instead of the propan-2-ylamine group
Uniqueness
(Anthracen-9-yl)methylamine is unique due to its specific combination of the anthracene moiety and the propan-2-ylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(anthracen-9-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,13,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRSILFHUZWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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